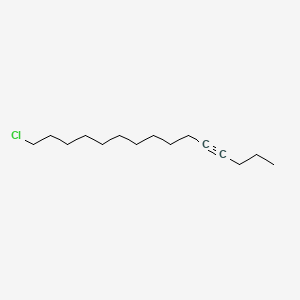
15-Chloro-4-pentadecyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Chloro-4-pentadecyne is an organic compound with the molecular formula C15H27Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom and a triple bond within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Chloro-4-pentadecyne typically involves the chlorination of 4-pentadecyne. One common method is the reaction of 4-pentadecyne with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
15-Chloro-4-pentadecyne can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Addition Reactions: The triple bond can participate in addition reactions with hydrogen (H2) or halogens (X2) to form alkenes or dihalides.
Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or halogens like bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of alcohols or amines.
Addition: Formation of alkenes or dihalides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
科学的研究の応用
15-Chloro-4-pentadecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 15-Chloro-4-pentadecyne involves its interaction with various molecular targets. The chlorine atom and the triple bond confer reactivity, allowing the compound to participate in nucleophilic substitution and addition reactions. These interactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
4-Pentadecyne: Lacks the chlorine atom, making it less reactive in substitution reactions.
15-Bromo-4-pentadecyne: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
15-Iodo-4-pentadecyne: Contains an iodine atom, which is larger and more reactive than chlorine.
Uniqueness
15-Chloro-4-pentadecyne is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated counterpart. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
CAS番号 |
56554-70-2 |
|---|---|
分子式 |
C15H27Cl |
分子量 |
242.83 g/mol |
IUPAC名 |
15-chloropentadec-4-yne |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-3,6-15H2,1H3 |
InChIキー |
QUHVTHYAYMISQT-UHFFFAOYSA-N |
正規SMILES |
CCCC#CCCCCCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)

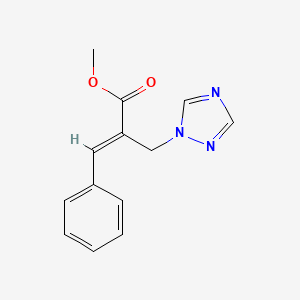
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
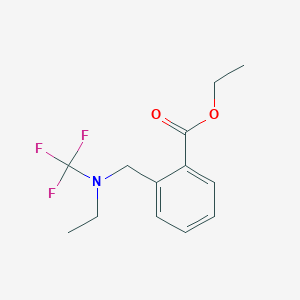

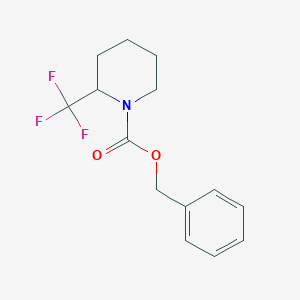




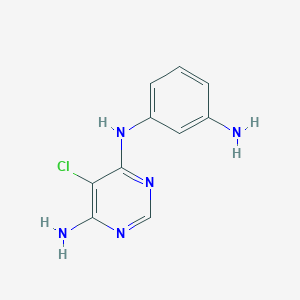

![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
